

spectroscopic data of 8-Fluoroquinolin-4-amine (NMR, IR, MS)

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Compound of Interest

Compound Name: 8-Fluoroquinolin-4-amine

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An In-depth Spectroscopic Analysis of **8-Fluoroquinolin-4-amine**: A Technical Guide for Researchers

Abstract

This technical guide provides a detailed analysis of the spectroscopic characteristics of **8-Fluoroquinolin-4-amine**, a key heterocyclic building block in medicinal chemistry and materials science. As a Senior Application Scientist, the objective of this document is to offer researchers, scientists, and drug development professionals a comprehensive reference for the structural elucidation of this compound. It is important to note that while this molecule is commercially available, its complete, experimentally verified spectroscopic data is not widely published. Therefore, this guide synthesizes foundational spectroscopic principles with data from closely related analogues to present a robust, predictive analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for **8-Fluoroquinolin-4-amine**. Every protocol and interpretation is designed to be a self-validating system, grounded in authoritative scientific literature to ensure the highest degree of technical accuracy and trustworthiness.

Introduction and Molecular Structure

8-Fluoroquinolin-4-amine belongs to the quinoline family, a class of nitrogen-containing heterocyclic compounds prevalent in numerous pharmacologically active molecules.^[1] The introduction of a fluorine atom at the C8 position and an amine group at the C4 position significantly modulates the molecule's electronic properties, lipophilicity, and metabolic stability,

making it a valuable scaffold for drug design. Accurate spectroscopic characterization is paramount for confirming the identity, purity, and structure of synthesized or procured **8-Fluoroquinolin-4-amine**, ensuring the reliability of subsequent research.

The molecular formula for **8-Fluoroquinolin-4-amine** is $C_9H_7FN_2$, with a molecular weight of 162.16 g/mol. The structure, with IUPAC numbering, is presented below.

Figure 1: Molecular structure of **8-Fluoroquinolin-4-amine** with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of **8-Fluoroquinolin-4-amine** in solution. The analysis below is predictive, based on established substituent effects and data from analogous quinoline structures.[2][3]

Predicted 1H NMR Analysis

The 1H NMR spectrum is anticipated to show distinct signals for the five aromatic protons and the amine protons. The electron-donating amino group at C4 will cause a significant upfield shift (lower ppm) for protons on the pyridine ring (H2, H3), while the electron-withdrawing fluorine at C8 will influence the protons on the benzene ring (H5, H6, H7). Crucially, the fluorine atom will induce through-bond coupling to nearby protons, primarily H7 ($^3J_{HF}$) and H5 ($^4J_{HF}$), which is critical for unambiguous assignment.

Table 1: Predicted 1H NMR Data (500 MHz, DMSO-d₆)

Proton	Predicted δ (ppm)	Predicted Multiplicity	Predicted J (Hz)	Assignment Rationale
NH ₂	~6.5 - 7.5	Broad singlet	-	Labile protons, chemical shift is concentration-dependent.
H2	~8.20	Doublet (d)	$J_{H2-H3} \approx 5.5$	Downfield due to adjacent ring nitrogen.
H3	~6.40	Doublet (d)	$J_{H3-H2} \approx 5.5$	Significantly shielded by the C4-NH ₂ group.
H5	~7.80	Doublet of doublets (dd)	$J_{H5-H6} \approx 8.0$, $^4J_{H5-F} \approx 1.5$	Typical aromatic coupling; smaller four-bond coupling to F.
H6	~7.40	Triplet of doublets (td)	$J_{H6-H5} \approx 8.0$, $J_{H6-H7} \approx 7.5$, $^5J_{H6-F} \approx 1.0$	Aromatic coupling to H5 and H7; very small long-range coupling to F.

| H7 | ~7.60 | Doublet of doublets (dd) | $J_{H7-F} \approx 9.0$, $J_{H7-H6} \approx 7.5$ | Large three-bond coupling to F is characteristic. |

Predicted ¹³C NMR Analysis

The proton-decoupled ¹³C NMR spectrum is expected to show nine distinct signals for the carbon atoms of the quinoline core. The chemical shifts are governed by the electronegativity of the attached atoms (N, F) and resonance effects. The most informative feature will be the carbon-fluorine couplings (J_{CF}), which can be observed over one, two, and three bonds. The C8 signal will appear as a doublet with a very large one-bond coupling constant ($^1J_{CF}$).[4]

Table 2: Predicted ^{13}C NMR Data (125 MHz, DMSO- d_6)

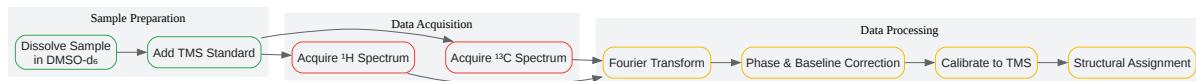
Carbon	Predicted δ (ppm)	Predicted Multiplicity (C-F Coupling)	Predicted J_{CF} (Hz)	Assignment Rationale
C2	~148.0	s	-	Adjacent to ring nitrogen.
C3	~108.0	s	-	Shielded by C4-NH ₂ group.
C4	~152.0	s	-	Attached to the electron-donating amino group.
C4a	~149.0	d	$^3J_{\text{CF}} \approx 3$	Bridgehead carbon with three-bond coupling to F.
C5	~122.0	d	$^3J_{\text{CF}} \approx 5$	Three-bond coupling to F.
C6	~127.0	s	-	Minimal influence from substituents.
C7	~118.0	d	$^2J_{\text{CF}} \approx 15$	Two-bond coupling to F.
C8	~155.0	d	$^1J_{\text{CF}} \approx 250$	Directly bonded to F, resulting in a large coupling constant.

| C8a | ~138.0 | d | $^2J_{\text{CF}} \approx 10$ | Bridgehead carbon with two-bond coupling to F. |

Experimental Protocol: NMR Spectroscopy

This standardized protocol ensures the acquisition of high-quality, reproducible NMR data.

- Sample Preparation: Dissolve ~5-10 mg of **8-Fluoroquinolin-4-amine** in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ is recommended due to the compound's good solubility and to avoid exchange of the amine protons with solvent.
- Internal Standard: Add tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).
- Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
- ¹H NMR Acquisition:
 - Acquire a standard one-dimensional proton spectrum.
 - Typical parameters: 16-32 scans, spectral width of 12-16 ppm, relaxation delay of 2 seconds.
- ¹³C NMR Acquisition:
 - Acquire a proton-decoupled ¹³C spectrum.
 - Typical parameters: 256-1024 scans, spectral width of 220-240 ppm, relaxation delay of 2-5 seconds.
- Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs). Calibrate the spectra using the TMS signal.



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Figure 2: Standardized workflow for NMR sample analysis.

Infrared (IR) Spectroscopy

FT-IR spectroscopy is used to identify the key functional groups within the molecule by detecting their characteristic vibrational frequencies. The predicted spectrum of **8-Fluoroquinolin-4-amine** is dominated by absorptions from the primary amine, the aromatic quinoline ring, and the carbon-fluorine bond.

Predicted IR Absorption Analysis

Table 3: Predicted Characteristic IR Absorptions

Wavenumber (cm ⁻¹)	Vibration Type	Functional Group	Intensity	Rationale
3450 - 3300	N-H Asymmetric & Symmetric Stretch	Primary Amine (-NH ₂)	Medium, Sharp (two bands)	Characteristic for a primary amine, indicating two distinct N-H stretching modes.[5][6]
3100 - 3000	C-H Aromatic Stretch	Quinoline Ring	Medium to Weak	Typical for C-H bonds on an aromatic system. [7]
1650 - 1580	N-H Bend (Scissoring)	Primary Amine (-NH ₂)	Strong	Overlaps with the C=C ring stretches, but is a strong indicator of the primary amine.[5]
1620 - 1450	C=C and C=N Ring Stretch	Quinoline Ring	Strong to Medium (multiple bands)	Complex series of absorptions characteristic of the heteroaromatic quinoline skeleton.[8]
1330 - 1250	C-N Aromatic Stretch	Aryl-Amine	Strong	Strong absorption due to the C-N bond attached to the aromatic ring.[5]

| 1100 - 1000 | C-F Stretch | Aryl-Fluoride | Strong | The C-F bond vibration typically gives a strong, characteristic band in this region. |

Experimental Protocol: FT-IR Spectroscopy

- Instrumentation: Utilize a Fourier Transform Infrared (FT-IR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. ATR is ideal for solid samples, requiring minimal preparation.
- Background Scan: Record a background spectrum of the clean, empty ATR crystal to subtract atmospheric (CO_2 , H_2O) contributions.
- Sample Analysis: Place a small amount of solid **8-Fluoroquinolin-4-amine** powder onto the ATR crystal. Apply pressure using the anvil to ensure good contact.
- Data Acquisition: Collect the sample spectrum, typically by co-adding 16 to 32 scans over the range of 4000-400 cm^{-1} with a resolution of 4 cm^{-1} .
- Data Processing: The software automatically ratios the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, further confirming its identity.

Predicted Mass Spectrum Analysis

Using a soft ionization technique like Electrospray Ionization (ESI), the primary species observed will be the protonated molecule $[\text{M}+\text{H}]^+$.

- Molecular Formula: $\text{C}_9\text{H}_7\text{FN}_2$
- Monoisotopic Mass: 162.06 Da
- Predicted $[\text{M}+\text{H}]^+$: $\text{m/z} = 163.07$

Under higher energy conditions (e.g., Electron Impact or Collision-Induced Dissociation), fragmentation of the quinoline ring is expected. A common fragmentation pathway for quinolines is the loss of hydrogen cyanide (HCN , 27 Da) from the pyridine ring. The carbon-fluorine bond is very strong, so loss of a fluorine radical is less likely than ring fragmentation.

Table 4: Predicted Key Mass Spectrometry Ions

m/z (Predicted)	Ion	Rationale
163.07	[M+H] ⁺	Protonated parent molecule (in ESI).
162.06	[M] ⁺ •	Molecular ion (in EI).

| 135.05 | [M - HCN]⁺• | Loss of hydrogen cyanide from the molecular ion, a characteristic fragmentation of the quinoline ring. |

Experimental Protocol: Mass Spectrometry

- Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
- Instrumentation: Use a mass spectrometer equipped with an ESI source, such as a Quadrupole Time-of-Flight (Q-TOF) or an Ion Trap instrument.
- Infusion: Introduce the sample solution directly into the ESI source via a syringe pump at a low flow rate (e.g., 5-10 μ L/min).
- Data Acquisition (MS1): Acquire a full scan mass spectrum in positive ion mode to identify the protonated molecular ion [M+H]⁺. A typical mass range would be m/z 50-500.
- Data Acquisition (MS/MS): For structural confirmation, perform a tandem MS (MS/MS) experiment. Select the [M+H]⁺ ion (m/z 163.07) as the precursor and apply collision energy to induce fragmentation. Record the resulting product ion spectrum.
- Data Analysis: Analyze the spectra to confirm the mass of the parent ion and interpret the fragmentation pattern to validate the proposed structure.

Conclusion

The spectroscopic profile of **8-Fluoroquinolin-4-amine** is uniquely defined by the interplay of its primary amine, fluoro-substituent, and heteroaromatic core. This guide provides a robust predictive framework for its characterization. The ¹H and ¹³C NMR spectra are distinguished by

specific chemical shifts and characteristic H-F and C-F coupling constants. The IR spectrum is marked by strong N-H and C-F stretching vibrations. Finally, mass spectrometry confirms the molecular weight and reveals characteristic fragmentation patterns. The protocols and predictive data herein serve as an authoritative resource for scientists, enabling confident identification and quality assessment of this important chemical entity in a research setting.

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